PKD1 Potency Advantage over kb NB 142-70
CRT0066101 inhibits PKD1 with an IC50 of 1 nM, representing 28.3-fold greater biochemical potency compared to the alternative PKD inhibitor kb NB 142-70, which exhibits an IC50 of 28.3 nM against PKD1 [1]. This substantial potency differential has functional consequences in cellular assays: CRT0066101 at 2 μM achieves comparable or superior blockade of PKD1 autophosphorylation relative to kb NB 142-70 at 2.5 μM, despite the nominally lower test concentration [2].
| Evidence Dimension | Biochemical IC50 against PKD1 |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | kb NB 142-70: IC50 = 28.3 nM |
| Quantified Difference | CRT0066101 is 28.3-fold more potent (1 nM vs 28.3 nM) |
| Conditions | Cell-free biochemical assay |
Why This Matters
A 28-fold difference in biochemical potency translates to achieving equivalent target inhibition at substantially lower compound concentrations, reducing the likelihood of off-target effects and enabling more selective pharmacological interrogation of PKD1-dependent signaling pathways.
- [1] Adooq Bioscience. Protein kinase D (PKD) inhibitors comparison data—kb NB 142-70 IC50 values. Available at: https://www.adooq.com/apoptosis/protein-kinase-d-pkd.html View Source
- [2] Sinnett-Smith J, Ni Y, Wang J, Ming Y, Young SH, Rozengurt E. Protein kinase D1 mediates negative feedback of PI3K/Akt activation in response to G protein-coupled receptors. Am J Physiol Gastrointest Liver Physiol. 2012;303(3):G356-G366. doi:10.1152/ajpgi.00025.2012. View Source
